molecular formula C7H12O B2835341 3-Methylcyclopentane-1-carbaldehyde CAS No. 82879-57-0

3-Methylcyclopentane-1-carbaldehyde

Cat. No. B2835341
CAS RN: 82879-57-0
M. Wt: 112.172
InChI Key: CFABTXHHYMKPEQ-UHFFFAOYSA-N
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Description

3-Methylcyclopentane-1-carbaldehyde is a chemical compound with the CAS Number: 82879-57-0 . It has a molecular weight of 112.17 and its IUPAC name is 3-methylcyclopentanecarbaldehyde . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-Methylcyclopentane-1-carbaldehyde is 1S/C7H12O/c1-6-2-3-7(4-6)5-8/h5-7H,2-4H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

3-Methylcyclopentane-1-carbaldehyde has a molecular weight of 112.17 . It is a liquid at room temperature . It is stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

Antiproliferative and Antimetastatic Activities

A novel synthesis involving β-carboline-based N-heterocyclic carbenes, including a process that could potentially involve 3-Methylcyclopentane-1-carbaldehyde or related structures, has demonstrated significant antiproliferative activity against human breast cancer and lung cancer cell lines. Specifically, compounds from this synthesis exhibited IC50 values less than 10 μM against MDA-MB-231 human breast cancer cells. These compounds induced G2/M phase cell cycle arrest and triggered apoptosis through the intrinsic apoptotic pathway, highlighting their potential in cancer treatment research (Dighe et al., 2015).

Synthesis and Chemical Transformations

Research into the chemistry of various carbaldehydes, which may include or relate to 3-Methylcyclopentane-1-carbaldehyde, has been highlighted for its applications in creating heterocyclic systems. This encompasses the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. The synthetic applications of these compounds have been illustrated, showcasing their versatility in chemical transformations (Hamama et al., 2018).

Enantioselective Synthesis

A multicatalytic cascade sequence has been developed for the asymmetric synthesis of functionalized cyclopentanones. This process uses a secondary amine and N-heterocyclic carbene catalysis to afford densely functionalized cyclopentanones with high enantioselectivities. This innovative one-pot synthesis approach from readily available starting materials represents a rapid and efficient method to obtain complex cyclopentanone derivatives, potentially including or related to 3-Methylcyclopentane-1-carbaldehyde (Lathrop & Rovis, 2009).

Photocycloaddition Reactions

The study of photocycloaddition of enamine-carbaldehydes, possibly including 3-Methylcyclopentane-1-carbaldehyde, has led to the regioselective synthesis of substituted 2-hydroxy-1,2,3,4-tetrahydropyridines. This research demonstrates the potential of such carbaldehydes in constructing complex heterocyclic structures through light-induced chemical transformations, highlighting the broad applicability of 3-Methylcyclopentane-1-carbaldehyde in synthetic organic chemistry (Tietz et al., 1983).

Safety and Hazards

The compound is classified under the GHS02 and GHS07 hazard pictograms . The hazard statements associated with it include H226, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Methylcyclopentane-1-carbaldehyde are not available, research into similar compounds continues to be a vibrant field. For instance, a novel approach to produce biomass-derived gasoline involves the hydrolysis of 2,5-dimethylfuran (DMF) to produce 2,5-hexanedione followed by base-catalyzed intramolecular aldol condensation of this product to form 3-methylcyclopent-2-enone (MCP) .

properties

IUPAC Name

3-methylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-2-3-7(4-6)5-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFABTXHHYMKPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcyclopentane-1-carbaldehyde

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